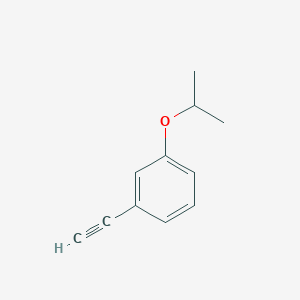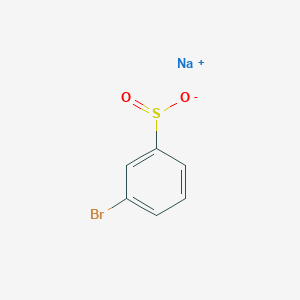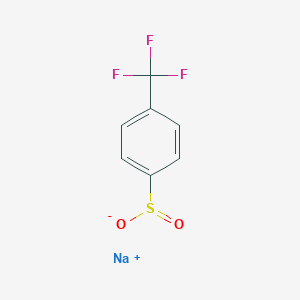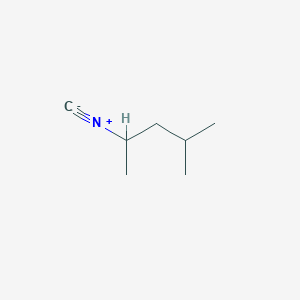
3-iso-Propoxyphenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iso-Propoxyphenylacetylene is an organic compound characterized by the presence of an iso-propoxy group attached to a phenyl ring, which is further connected to an acetylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Propoxyphenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions: 3-iso-Propoxyphenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of iso-propoxybenzaldehyde or iso-propoxybenzoic acid.
Reduction: Formation of iso-propoxyphenylethylene or iso-propoxyethylbenzene.
Substitution: Formation of halogenated derivatives like 3-iso-propoxy-4-bromophenylacetylene.
Aplicaciones Científicas De Investigación
3-iso-Propoxyphenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-iso-Propoxyphenylacetylene involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The iso-propoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially modulating biological pathways.
Comparación Con Compuestos Similares
Phenylacetylene: Lacks the iso-propoxy group, making it less sterically hindered and more reactive in certain reactions.
3-iso-Propoxyphenylethylene: Similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.
3-iso-Propoxybenzaldehyde: Contains an aldehyde group instead of an acetylene group, resulting in different chemical behavior and uses.
Uniqueness: 3-iso-Propoxyphenylacetylene is unique due to the presence of both an iso-propoxy group and an acetylene group, which confer distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical transformations and the development of novel compounds with specific properties.
Propiedades
IUPAC Name |
1-ethynyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYICKCWXPSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














